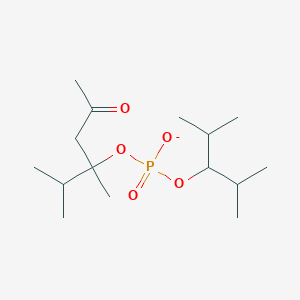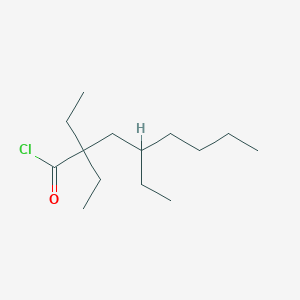
5-(Trimethylsilyl)decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylsilyl)decan-4-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a decan-4-one backbone. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)decan-4-one typically involves the introduction of the trimethylsilyl group to the decan-4-one structure. One common method is the reaction of decan-4-one with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethylsilyl)decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Trimethylsilyl)decan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylsilyl)decan-4-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. Additionally, the compound’s large molecular volume can influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A compound with a similar trimethylsilyl group but different backbone structure.
Trimethylsilyl chloride: A reagent used to introduce the trimethylsilyl group into other molecules.
Uniqueness
5-(Trimethylsilyl)decan-4-one is unique due to its specific combination of the trimethylsilyl group and the decan-4-one backbone. This combination imparts distinct chemical properties, such as increased volatility and stability, making it valuable in various applications .
Propiedades
Número CAS |
60366-68-9 |
|---|---|
Fórmula molecular |
C13H28OSi |
Peso molecular |
228.45 g/mol |
Nombre IUPAC |
5-trimethylsilyldecan-4-one |
InChI |
InChI=1S/C13H28OSi/c1-6-8-9-11-13(15(3,4)5)12(14)10-7-2/h13H,6-11H2,1-5H3 |
Clave InChI |
XMEPNFZEHQPZKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)CCC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


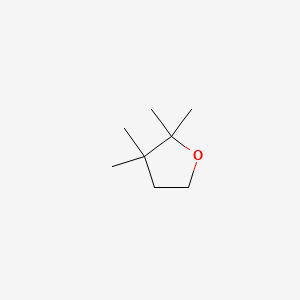
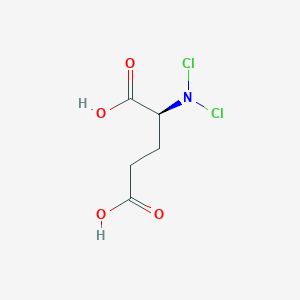
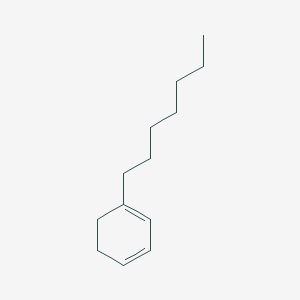
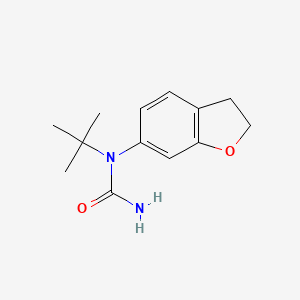
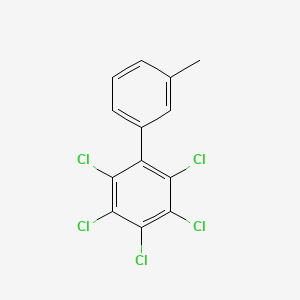
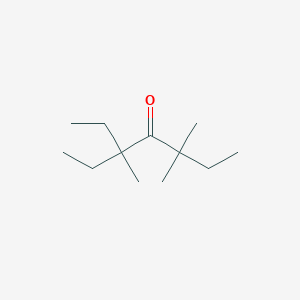
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
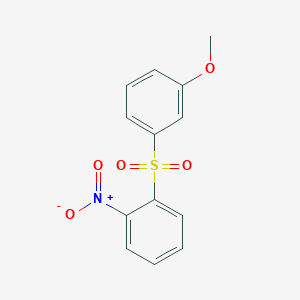
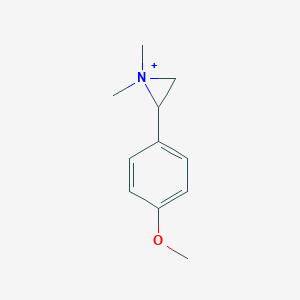
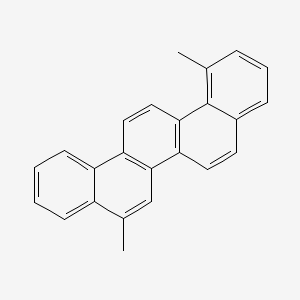
![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)
![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)
